molecular formula C16H16N2O4 B5124897 N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide CAS No. 6080-09-7

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5124897
CAS RN: 6080-09-7
M. Wt: 300.31 g/mol
InChI Key: CVWJFVOHTMHDHN-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a fluorescent probe for detecting and monitoring biological molecules such as proteins and nucleic acids. It has also been investigated for its antimicrobial properties and as a potential anticancer agent.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to interact with specific biomolecules in cells, leading to changes in cellular processes and functions. This compound has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. It has also been shown to inhibit the growth of certain bacteria, indicating its potential as an antimicrobial agent. This compound has been found to have low toxicity in vitro, but further studies are needed to determine its safety and efficacy in vivo.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its fluorescent properties, which allow for easy detection and monitoring of biological molecules. It is also relatively easy and cost-effective to synthesize. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs or therapies. This compound could also be further studied for its antimicrobial properties and potential use in treating bacterial infections. Additionally, this compound could be modified to improve its solubility and other properties, making it more suitable for certain experiments and applications.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 4-methyl-2-nitroaniline with 3-methylphenol and chloroacetyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-13(8-11)22-10-16(19)17-14-7-6-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJFVOHTMHDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387270
Record name STK222626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6080-09-7
Record name STK222626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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